1-(2-Pyridinylsulfonyl)-1H-benzotriazole

Descripción general

Descripción

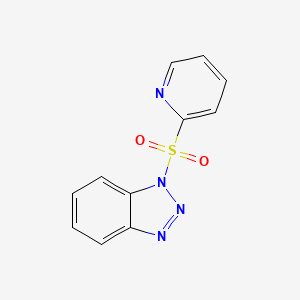

1-(2-Pyridinylsulfonyl)-1H-benzotriazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridinylsulfonyl group attached to a benzotriazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyridinylsulfonyl)-1H-benzotriazole typically involves the reaction of 2-pyridinesulfonyl chloride with benzotriazole. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include:

- Solvent: Dichloromethane or acetonitrile

- Temperature: Room temperature to reflux

- Reaction Time: Several hours to overnight

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Pyridinylsulfonyl)-1H-benzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.

Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfone derivatives

Reduction: Sulfonamide derivatives

Substitution: Various substituted benzotriazole derivatives

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that 1-(2-Pyridinylsulfonyl)-1H-benzotriazole exhibits significant antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis, leading to cell death.

- Case Study : In vitro studies showed that the compound had a minimum inhibitory concentration (MIC) of 12.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. It has shown promising results against protozoan parasites such as Trypanosoma cruzi.

- Mechanism of Action : The compound induces oxidative stress in parasitic cells, leading to apoptosis.

- Case Study : A study found that at a concentration of 50 μg/mL, it reduced the viability of Trypanosoma cruzi by 95% after 72 hours of exposure .

Antifungal Activity

This compound has been investigated for antifungal properties as well. It exhibits activity against various fungal strains.

- Mechanism of Action : The compound disrupts fungal cell membrane integrity and inhibits ergosterol biosynthesis.

- Case Study : In a comparative study, it was found to be comparable to standard antifungal agents in inhibiting Candida albicans growth .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a fungicide and herbicide.

- Fungicidal Activity : Studies indicate that it can effectively control fungal pathogens in crops, enhancing yield and quality.

- Herbicidal Properties : Preliminary research suggests that it may inhibit weed growth by disrupting photosynthetic processes.

Material Science Applications

The unique properties of this compound make it suitable for various material science applications.

- Corrosion Inhibitor : It is used in formulations to prevent corrosion in metal surfaces due to its ability to form protective films.

- UV Stabilizer : The compound is incorporated into plastics and coatings to enhance UV resistance, prolonging material life.

Mecanismo De Acción

The mechanism of action of 1-(2-Pyridinylsulfonyl)-1H-benzotriazole involves its interaction with specific molecular targets. The sulfonyl group is known to act as an electron-withdrawing group, which can influence the reactivity of the benzotriazole ring. This interaction can lead to the formation of stable complexes with various biological molecules, thereby exerting its effects.

Comparación Con Compuestos Similares

Sulfapyridine: A sulfonamide antibiotic with a similar sulfonyl group attached to a pyridine ring.

Relacatib: A compound with a pyridinylsulfonyl group used as an inhibitor of cathepsin K.

Uniqueness: 1-(2-Pyridinylsulfonyl)-1H-benzotriazole is unique due to the presence of both the benzotriazole and pyridinylsulfonyl groups, which confer distinct chemical and biological properties

Actividad Biológica

1-(2-Pyridinylsulfonyl)-1H-benzotriazole is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticorrosive properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to the benzotriazole family, characterized by a benzene ring fused with a triazole ring. The presence of the pyridinylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry.

Antibacterial Activity

Research has shown that derivatives of benzotriazole, including this compound, exhibit significant antibacterial properties. A study highlighted the compound's effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.5 to 25 μg/mL, indicating potent antibacterial activity comparable to established antibiotics like nitrofurantoin .

| Compound | MIC (μg/mL) | Bacterial Strains |

|---|---|---|

| This compound | 12.5-25 | MRSA, E. coli |

| Nitrofurantoin | - | Various strains |

Antifungal Activity

The antifungal properties of this compound have also been investigated. It has shown effectiveness against Candida albicans and Aspergillus species, with MIC values ranging from 1.6 to 25 μg/mL. The introduction of small hydrophobic groups on the benzotriazole ring significantly increased its antifungal activity .

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 1.6-25 |

| Aspergillus niger | 12.5-25 |

Antiparasitic Activity

The compound has demonstrated promising antiparasitic effects against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that concentrations as low as 25 μg/mL could reduce the growth of epimastigotes by approximately 50%, while higher concentrations showed even greater efficacy .

Study on Antimicrobial Properties

In a controlled study, researchers synthesized several benzotriazole derivatives and tested their antimicrobial properties against a panel of bacterial and fungal strains. The study found that compounds with bulky hydrophobic groups exhibited enhanced antimicrobial activity compared to smaller substituents .

Corrosion Inhibition Studies

Beyond its biological activities, this compound has been evaluated for its effectiveness as a corrosion inhibitor for copper in acidic environments. Experimental results indicated that this compound significantly reduced corrosion rates, demonstrating its dual functionality in both biological and material sciences .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Disruption of Membrane Integrity: The compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell death.

- Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in bacterial metabolism and replication.

- Interference with Fungal Growth: Similar mechanisms are proposed for its antifungal action, disrupting cell wall synthesis or function.

Propiedades

IUPAC Name |

1-pyridin-2-ylsulfonylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2S/c16-18(17,11-7-3-4-8-12-11)15-10-6-2-1-5-9(10)13-14-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUVNTAONYFQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397292 | |

| Record name | 1-(2-Pyridinylsulfonyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678173-42-7 | |

| Record name | 1-(2-Pyridinylsulfonyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.